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Introduction
Sirtuin 6 (SIRT6) is a member of the sirtuin family of NAD+-dependent protein deacylases,

which play crucial roles in a variety of cellular processes, including DNA repair, genome

stability, metabolism, and inflammation.[1][2] Given its involvement in aging and age-related

diseases such as cancer, targeting SIRT6 has emerged as a promising therapeutic strategy.[3]

Accurate and reliable measurement of SIRT6 activity in vitro is essential for basic research and

for the discovery and characterization of novel SIRT6 modulators.

SIRT6 exhibits multiple enzymatic activities, including weak histone deacetylation (specifically

targeting H3K9Ac and H3K56Ac), mono-ADP-ribosyltransferase activity, and a more robust

deacylation activity against long-chain fatty acyl groups.[1][2][4][5] This application note

provides an overview of the most common in vitro methods for measuring SIRT6 activity,

complete with detailed protocols and data presentation guidelines to aid researchers in

selecting and performing the appropriate assay for their needs.

Overview of In Vitro SIRT6 Activity Assays
Several methods have been developed to measure SIRT6 activity in vitro, each with its own

advantages and limitations. The primary assay types include HPLC-based assays, fluorogenic

assays, and magnetic bead-based assays.[1][2][4] Commercially available kits have made

these assays more accessible and standardized.[6][7][8][9]
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Assay Type Principle Advantages Disadvantages

HPLC-Based Assay

Quantifies the

formation of the

deacetylated peptide

product or O-acetyl-

ADP-ribose by

reverse-phase HPLC.

[4]

Highly sensitive,

robust, and

considered a gold

standard for

quantifying enzymatic

activity.[4]

Requires specialized

equipment (HPLC), is

low-throughput, and

can be time-

consuming.

Fluorogenic Assay

A two-step process

where SIRT6

deacetylates a

synthetic peptide

substrate containing

an acetylated lysine

coupled to a

fluorophore (e.g.,

AMC). A developer

solution containing a

protease then cleaves

the deacetylated

peptide, releasing the

fluorophore and

generating a

fluorescent signal.[4]

[7]

High-throughput,

sensitive, and

amenable to inhibitor

screening.[6][7]

Susceptible to

interference from

fluorescent

compounds or

protease inhibitors in

the sample.[4]

Luminescent Assay

Based on a split-

luciferase system

where deacylation of a

modified peptide

restores luciferase

activity, generating a

luminescent signal.

[10]

High sensitivity and

suitable for in vitro

and in vivo

applications.[10]

May require

specialized reagents

and instrumentation.

Magnetic Bead-Based

Assay

Immobilized SIRT6 on

magnetic beads is

Allows for easy

separation of the

The immobilization

process may affect

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5004593/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5004593/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5004593/
https://cdn.caymanchem.com/cdn/insert/700290.pdf
https://bpsbioscience.com/fluorogenic-sirt6-assay-kit-50022
https://cdn.caymanchem.com/cdn/insert/700290.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5004593/
https://www.researchgate.net/publication/373135579_Bioluminescence_Assay_of_Lysine_Deacylase_Sirtuin_Activity
https://www.researchgate.net/publication/373135579_Bioluminescence_Assay_of_Lysine_Deacylase_Sirtuin_Activity
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12404225?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


used to deacetylate a

substrate. The

supernatant

containing the

deacetylated product

is then analyzed, often

by HPLC.[4]

enzyme from the

reaction mixture and

potential for enzyme

reuse.[4]

enzyme activity.
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Experimental Protocols
Protocol 1: HPLC-Based SIRT6 Deacetylation Assay
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This protocol is adapted from established methods for measuring SIRT6 deacetylation of an

H3K9Ac peptide substrate.[4]

Materials:

Recombinant human SIRT6 protein

H3K9Ac peptide substrate (e.g., ARTKQTARK(Ac)STGGKAPRKQLA)

Nicotinamide adenine dinucleotide (NAD+)

Tris-buffered saline (TBS)

Dithiothreitol (DTT)

Formic acid

HPLC system with a C18 column

Procedure:

Reaction Setup (Inhibition Assay):

In a microcentrifuge tube, prepare the reaction mixture by adding:

36.4 µL of TBS

3.6 µL of NAD+ (final concentration: 0.6 mM)

6 µL of 10 mM DTT

9.4 µL of 0.96 mM H3K9Ac peptide (final concentration: 150 µM)[4]

Add 0.6 µL of DMSO (for control) or test compound dissolved in DMSO.[4]

Enzyme Addition:

Initiate the reaction by adding 4 µL of recombinant SIRT6 protein (final concentration: 0.05

µg/µL).[4]
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Incubation:

Incubate the reaction mixture for 60 minutes at 37°C with gentle shaking.[4]

Reaction Termination:

Stop the reaction by adding 6 µL of cold 100% formic acid.[4]

Sample Preparation:

Centrifuge the mixture at 16,100 x g for 15 minutes to pellet any precipitate.[4]

HPLC Analysis:

Transfer the supernatant to an HPLC vial.

Inject the sample onto a C18 column and separate the acetylated and deacetylated

peptides using an appropriate gradient of mobile phases (e.g., water with 0.1% formic acid

and acetonitrile with 0.1% formic acid).

Monitor the elution profile by absorbance at 214 nm.

Quantify the peak areas corresponding to the substrate and product to determine the

percentage of deacetylation.

Protocol 2: Fluorogenic SIRT6 Activity Assay
This protocol is a generalized procedure based on commercially available kits.[4][7]

Materials:

Recombinant human SIRT6 protein

Fluorogenic SIRT6 substrate (e.g., p53 sequence Arg-His-Lys-Lys(ε-acetyl)-AMC)[4][7]

NAD+

SIRT6 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

[7]
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Developer solution (containing a protease)

96-well black microplate

Fluorescence microplate reader

Procedure:

Reagent Preparation:

Thaw all reagents on ice.

Dilute the SIRT6 Assay Buffer to 1X with HPLC-grade water.[7]

Prepare the Substrate Solution by mixing the fluorogenic peptide and NAD+ in 1X Assay

Buffer to the desired final concentrations (e.g., 400 µM peptide and 3 mM NAD+).[7]

Dilute the SIRT6 enzyme in 1X Assay Buffer.[7]

Assay Plate Setup (for a 50 µL final volume):

Background Wells: Add 30 µL of 1X Assay Buffer and 5 µL of solvent (e.g., DMSO).[7]

100% Activity Wells: Add 25 µL of 1X Assay Buffer, 5 µL of diluted SIRT6 enzyme, and 5

µL of solvent.[7]

Inhibitor/Activator Wells: Add 25 µL of 1X Assay Buffer, 5 µL of diluted SIRT6 enzyme, and

5 µL of the test compound.[7]

Reaction Initiation:

Start the reaction by adding 15 µL of the Substrate Solution to all wells.

Incubation:

Incubate the plate at 37°C for 30-90 minutes.[4]

Development:
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Add 50 µL of Developer solution to each well.[4]

Incubate at room temperature for 30 minutes.[4]

Fluorescence Measurement:

Read the fluorescence using an excitation wavelength of 350-380 nm and an emission

wavelength of 440-465 nm.[4][7]

Data Analysis:

Subtract the average fluorescence of the background wells from all other readings.

Calculate the percent inhibition or activation relative to the 100% activity control.

Data Presentation
Quantitative data from SIRT6 activity assays should be presented in a clear and organized

manner. Tables are an effective way to summarize key findings.

Table 1: Kinetic Parameters of SIRT6

Substrate Km (µM) kcat (s-1) Reference

H3K9Ac peptide
Data not available in

search results

Data not available in

search results

p53 peptide (Ac-

RHKK(Ac)-AMC)
600

Data not available in

search results
[7]

NAD+ 310
Data not available in

search results
[7]

Table 2: IC50 Values of Known SIRT6 Modulators
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Compound IC50 (µM) Assay Type Reference

Nicotinamide

Included as an

inhibitor in kits, but

specific IC50 not

provided in search

results

Fluorogenic [6]

Compound 9

Specific value not

provided, but noted as

a selective inhibitor

Fluorogenic [11]

Compound 17

Specific value not

provided, but noted as

a selective inhibitor

Fluorogenic [11]

Conclusion
The choice of an in vitro SIRT6 activity assay depends on the specific research question,

available equipment, and desired throughput. HPLC-based assays offer high accuracy and are

ideal for detailed kinetic studies, while fluorogenic and luminescent assays are well-suited for

high-throughput screening of potential inhibitors or activators. By following the detailed

protocols and data presentation guidelines provided in this application note, researchers can

obtain reliable and reproducible measurements of SIRT6 activity, facilitating the exploration of

its biological functions and the development of novel therapeutics.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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